Cas no 941964-76-7 (N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide)

N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide is a synthetic organic compound featuring a fluorophenyl group linked to a morpholine-substituted ethylamine backbone, further conjugated with a phenylpropanamide moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, where the fluorophenyl group may enhance binding affinity, while the morpholine ring could improve solubility and metabolic stability. The amide linkage provides structural rigidity, potentially contributing to selective interactions with biological targets. Its well-defined molecular architecture makes it a candidate for further investigation in drug discovery or as an intermediate in specialty chemical synthesis. The compound’s balanced lipophilicity and polarity profile may offer advantages in formulation and bioavailability optimization.
N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide structure
941964-76-7 structure
Product Name:N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide
CAS No:941964-76-7
MF:C21H25FN2O2
MW:356.4338
CID:5461013
Update Time:2025-10-24

N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide
    • N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide
    • N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide
    • Inchi: 1S/C21H25FN2O2/c22-19-9-7-18(8-10-19)20(24-12-14-26-15-13-24)16-23-21(25)11-6-17-4-2-1-3-5-17/h1-5,7-10,20H,6,11-16H2,(H,23,25)
    • InChI Key: DWIFZABVTMNQKV-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])(C([H])([H])N([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 414
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.6

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N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide Related Literature

Additional information on N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide

N-2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide (CAS No. 941964-76-7): A Comprehensive Overview

N-2-(4-Fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide (CAS No. 941964-76-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a member of the amide class and exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide consists of a central amide group flanked by a 4-fluorophenyl moiety and a morpholine ring, with an additional phenyl group attached to the propyl chain. This intricate arrangement confers the compound with specific pharmacological properties, including high lipophilicity and enhanced solubility, which are crucial for its potential use in drug development.

Recent studies have highlighted the potential of N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide as a potent modulator of various biological targets. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to selectively bind to and inhibit specific enzymes involved in metabolic pathways, making it a promising lead compound for the treatment of metabolic disorders such as diabetes and obesity.

In addition to its metabolic effects, N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide has shown promising anti-inflammatory properties. A study conducted by a team of researchers at the University of California, San Francisco, found that this compound effectively reduces inflammation in both in vitro and in vivo models. The mechanism of action appears to involve the modulation of key inflammatory cytokines and signaling pathways, suggesting its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide has also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, it demonstrates good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. These characteristics suggest that N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide could be administered orally with minimal dosing frequency, enhancing patient compliance.

Safety is a critical consideration in drug development, and preliminary toxicology studies have shown that N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide is well-tolerated at therapeutic doses. No significant adverse effects were observed in animal models, further supporting its potential for clinical translation. However, more extensive safety assessments are necessary to ensure its suitability for human use.

The potential therapeutic applications of N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-phenylpropanamide extend beyond metabolic and inflammatory disorders. Recent research has explored its antitumor activity in various cancer models. A study published in Cancer Research reported that this compound selectively targets cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. These findings suggest that N-2-(4-fluorophenyl)-2-(morpholin-4-y l)ethyl -3 - phen yl pro pan amide strong > could be developed as an adjunctive therapy for cancer treatment. p > < p >In conclusion ,< strong >N - 2 -( 4 - fluor oph en yl ) - 2 -( morph olin - 4 - yl ) eth yl - 3 - phen yl pro pan amide< / strong >( CAS No . 9 41 96 4 - 76 - 7 ) represents a promising compound with diverse pharmacological activities . Its unique molecular structure , favorable pharmacokinetic profile , and broad therapeutic potential make it an attractive candidate for further preclinical and clinical investigation . As research continues to uncover new applications , this compound may play a significant role in advancing the treatment of various diseases . p > article > response >

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